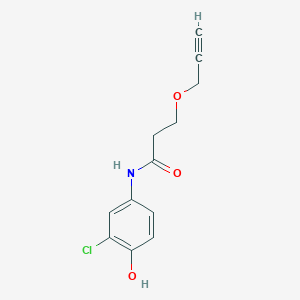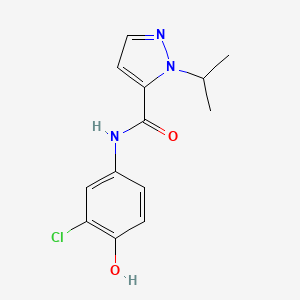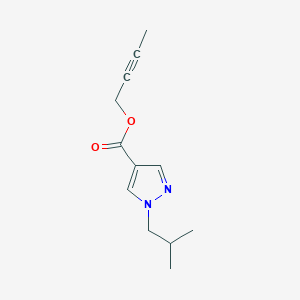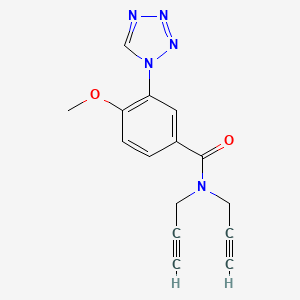![molecular formula C15H24N4O2 B7648100 N-[1-(6-ethoxypyridazin-3-yl)piperidin-3-yl]butanamide](/img/structure/B7648100.png)
N-[1-(6-ethoxypyridazin-3-yl)piperidin-3-yl]butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(6-ethoxypyridazin-3-yl)piperidin-3-yl]butanamide, also known as GSK1016790A, is a potent and selective agonist of the transient receptor potential vanilloid 4 (TRPV4) ion channel. TRPV4 is a non-selective cation channel that is expressed in various tissues, including the nervous system, cardiovascular system, and urinary tract. GSK1016790A has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and cardiovascular disorders.
作用机制
N-[1-(6-ethoxypyridazin-3-yl)piperidin-3-yl]butanamide exerts its effects by activating the TRPV4 ion channel. TRPV4 is a non-selective cation channel that is activated by various stimuli, including heat, mechanical stress, and osmotic pressure. Activation of TRPV4 leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways.
Biochemical and Physiological Effects
Activation of TRPV4 by this compound leads to various biochemical and physiological effects, including the release of neurotransmitters, modulation of ion channels, and regulation of gene expression. In addition, TRPV4 activation has been shown to have beneficial effects on various physiological processes, such as blood pressure regulation, urinary bladder function, and bone remodeling.
实验室实验的优点和局限性
N-[1-(6-ethoxypyridazin-3-yl)piperidin-3-yl]butanamide has several advantages for use in lab experiments, including its potency and selectivity for TRPV4, its well-established synthesis method, and its availability from commercial sources. However, there are also some limitations to the use of this compound in lab experiments, including its potential toxicity and off-target effects, as well as the need for specialized equipment and techniques to study TRPV4 function.
未来方向
There are several future directions for research on N-[1-(6-ethoxypyridazin-3-yl)piperidin-3-yl]butanamide and TRPV4 function. One area of research is the development of more potent and selective TRPV4 agonists and antagonists for use in preclinical and clinical studies. Another area of research is the identification of novel downstream signaling pathways and cellular targets of TRPV4 activation. Finally, there is a need for further research on the safety and efficacy of TRPV4 modulators in humans, particularly in the context of chronic diseases such as pain and inflammation.
合成方法
The synthesis of N-[1-(6-ethoxypyridazin-3-yl)piperidin-3-yl]butanamide involves several steps, including the preparation of the pyridazine and piperidine intermediates, followed by coupling and purification. The detailed synthesis method has been reported in several scientific publications and patents.
科学研究应用
N-[1-(6-ethoxypyridazin-3-yl)piperidin-3-yl]butanamide has been extensively studied in various scientific research applications, including preclinical and clinical studies. In preclinical studies, this compound has been shown to have potent analgesic and anti-inflammatory effects in animal models of pain and inflammation. In addition, this compound has been shown to have beneficial effects in animal models of cardiovascular diseases, such as hypertension and heart failure.
In clinical studies, this compound has been evaluated for its potential therapeutic applications in various diseases, including osteoarthritis, chronic obstructive pulmonary disease (COPD), and urinary incontinence. However, the results of these clinical studies have been mixed, and further research is needed to determine the safety and efficacy of this compound in humans.
属性
IUPAC Name |
N-[1-(6-ethoxypyridazin-3-yl)piperidin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-3-6-14(20)16-12-7-5-10-19(11-12)13-8-9-15(18-17-13)21-4-2/h8-9,12H,3-7,10-11H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRDKNOLBYYQLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1CCCN(C1)C2=NN=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[3-[[1-(furan-3-carbonyl)piperidin-4-yl]amino]phenyl]acetate](/img/structure/B7648022.png)

![[1-[5-(5-Methylfuran-2-yl)thiophene-2-carbonyl]piperidin-2-yl]methylurea](/img/structure/B7648033.png)
![1,3-dimethyl-N-[1-(3,3,3-trifluoropropyl)piperidin-4-yl]pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7648039.png)

![3-[3-(2,5-Dichlorophenoxy)-2-hydroxypropyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7648050.png)
![3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7648054.png)
![7-Methyl-4-[1-(2-methylpropyl)pyrazole-4-carbonyl]-1,3-dihydropyrido[2,3-b]pyrazin-2-one](/img/structure/B7648066.png)
![3-hydroxy-N-[(2-propoxypyridin-4-yl)methyl]benzamide](/img/structure/B7648078.png)
![3-Methyl-1-[3-[(6-methylpyrimidin-4-yl)amino]propyl]quinoxalin-2-one](/img/structure/B7648104.png)



![[4-[2-(2-Hydroxyethyl)pyrazol-3-yl]piperidin-1-yl]-(2-propyloxan-4-yl)methanone](/img/structure/B7648134.png)